3-Trifluoromethyl-1H-pyrazole-5-ethanol
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Overview
Description
3-Trifluoromethyl-1H-pyrazole-5-ethanol is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-1H-pyrazole-5-ethanol typically involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol. The reaction is carried out under nitrogen at room temperature, followed by the addition of sodium hydroxide to complete the synthesis . Another method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by trapping with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-1H-pyrazole-5-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group and ethanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) and lithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
3-Trifluoromethyl-1H-pyrazole-5-ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-1H-pyrazole-5-ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Trifluoromethyl-1H-pyrazole-5-ethanol is unique due to the presence of both a trifluoromethyl group and an ethanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
185853-95-6 |
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Molecular Formula |
C6H7F3N2O |
Molecular Weight |
180.13 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-12)10-11-5/h3,12H,1-2H2,(H,10,11) |
InChI Key |
GCMDQCJNUMKDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CCO |
Origin of Product |
United States |
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